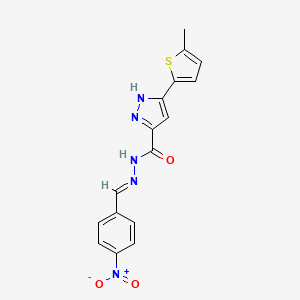
3-(5-Methyl-2-thienyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「3-(5-メチル-2-チエニル)-N’-(4-ニトロベンジリデン)-1H-ピラゾール-5-カルボヒドラジド」は、ピラゾール誘導体のクラスに属する複雑な有機化合物です。
2. 製法
合成経路と反応条件
「3-(5-メチル-2-チエニル)-N’-(4-ニトロベンジリデン)-1H-ピラゾール-5-カルボヒドラジド」の合成は、通常、3-(5-メチル-2-チエニル)-1H-ピラゾール-5-カルボヒドラジドと4-ニトロベンズアルデヒドの縮合反応によって行われます。この反応は、通常、エタノールまたはメタノールなどの有機溶媒中で還流条件下で行われます。その後、反応混合物を冷却し、生成物をろ過によって単離し、再結晶によって精製します。
工業生産方法
この化合物の工業生産方法では、同様の合成経路が用いられますが、より大規模で行われます。収率と純度を最大限に高めるために、温度、溶媒、触媒などの反応条件の最適化が必要です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5-Methyl-2-thienyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide” typically involves the condensation of 3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide with 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.
化学反応の分析
反応の種類
酸化: この化合物は、特にチエニル環とピラゾール環で酸化反応を起こす可能性があります。
還元: ニトロ基をアミノ基に還元する反応は一般的です。
置換: この化合物は、特にニトロベンジリデン部分で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムまたは触媒的水素化などの還元剤を使用できます。
置換: アミンまたはチオールなどの求核剤は、塩基性条件下で使用できます。
主な生成物
酸化: 生成物には、スルホキシドまたはスルホンが含まれる場合があります。
還元: 主な生成物は、対応するアミノ誘導体になります。
置換: ニトロベンジリデン部分で置換された誘導体。
4. 科学研究への応用
化学
この化合物は、有機合成におけるビルディングブロックとして、および配位化学における配位子としての可能性について研究されています。
生物学
生物学研究では、抗菌、抗真菌、または抗がん特性について調査される可能性があります。
医学
産業
産業分野では、この化合物は、新素材の開発やより複雑な分子の合成における中間体として使用される可能性があります。
科学的研究の応用
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its antimicrobial, antifungal, or anticancer properties.
Medicine
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
作用機序
「3-(5-メチル-2-チエニル)-N’-(4-ニトロベンジリデン)-1H-ピラゾール-5-カルボヒドラジド」の作用機序は、その特定の生物学的標的に依存します。たとえば、抗菌剤として作用する場合、細菌細胞壁の合成を阻害したり、膜の完全性を破壊したりする可能性があります。分子標的には、酵素、受容体、または核酸が含まれる可能性があります。
類似化合物との比較
類似化合物
- 3-(5-メチル-2-チエニル)-1H-ピラゾール-5-カルボヒドラジド
- 4-ニトロベンズアルデヒド誘導体
- 他のピラゾール誘導体
独自性
「3-(5-メチル-2-チエニル)-N’-(4-ニトロベンジリデン)-1H-ピラゾール-5-カルボヒドラジド」におけるチエニル、ピラゾール、ニトロベンジリデン部分のユニークな組み合わせは、類似の化合物と比較して、異なる生物学的活性と化学反応性を付与する可能性があります。
特性
分子式 |
C16H13N5O3S |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
5-(5-methylthiophen-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H13N5O3S/c1-10-2-7-15(25-10)13-8-14(19-18-13)16(22)20-17-9-11-3-5-12(6-4-11)21(23)24/h2-9H,1H3,(H,18,19)(H,20,22)/b17-9+ |
InChIキー |
CRZICVPGYVABRD-RQZCQDPDSA-N |
異性体SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665210.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665218.png)
![6-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11665220.png)
![Methyl ({4-[3-(benzyloxy)-4-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11665234.png)

![ethyl 4-{5-[(E)-(2-{[(4-methylbenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]furan-2-yl}benzoate](/img/structure/B11665239.png)
![(5E)-2-anilino-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11665242.png)
![6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11665245.png)
![2-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11665270.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665271.png)
![N'-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-2-carbohydrazide](/img/structure/B11665272.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11665274.png)
![4-{(E)-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11665280.png)
![(5Z)-5-(3-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665282.png)
